Adipic acid monobenzyl ester

Description

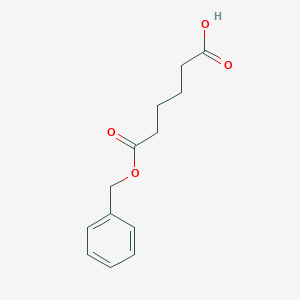

Structure

3D Structure

Properties

IUPAC Name |

6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSWISNVQPOAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454346 | |

| Record name | 6(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40542-90-3 | |

| Record name | 6(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adipic acid monobenzyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Adipic Acid Monobenzyl Ester

This guide provides a comprehensive technical overview of Adipic acid monobenzyl ester (CAS No. 40542-90-3), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, physicochemical properties, spectroscopic characterization, and applications, with a focus on the causal reasoning behind experimental methodologies.

Introduction and Chemical Identity

Adipic acid monobenzyl ester, also known as 6-(benzyloxy)-6-oxohexanoic acid or benzyl hydrogen adipate, is a mono-ester derivative of adipic acid, a six-carbon dicarboxylic acid. The presence of both a terminal carboxylic acid and a benzyl ester functional group within the same molecule imparts a unique chemical reactivity, making it a valuable building block in organic synthesis.[1] Its structure allows for further chemical modifications at the free carboxylic acid end, while the benzyl ester provides a stable, yet readily cleavable, protecting group.

This dual functionality makes it a significant intermediate in the synthesis of a variety of chemical compounds, including polymers, plasticizers, and surfactants.[1][2] In the pharmaceutical and cosmetic industries, it serves as a building block for drug formulations to enhance solubility and bioavailability, and as an emollient in skincare products.[1]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of Adipic acid monobenzyl ester are summarized below.

| Property | Value | Reference |

| CAS Number | 40542-90-3 | [1][3] |

| Molecular Formula | C13H16O4 | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| Appearance | Clear colorless to slight yellow liquid | [1] |

| Purity | ≥ 97-99% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1][4] |

| InChI Key | CQSWISNVQPOAEM-UHFFFAOYSA-N |

Safety Information:

Adipic acid monobenzyl ester is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis of Adipic Acid Monobenzyl Ester

The synthesis of dicarboxylic acid monoesters like Adipic acid monobenzyl ester requires a selective reaction at one of the two equivalent carboxylic acid groups. A common and effective strategy involves the reaction of a dicarboxylic acid with an alcohol in the presence of a catalyst, or the reaction of a cyclic anhydride with an alcohol.

Synthetic Pathway: Ring Opening of Adipic Anhydride

A conceptually straightforward approach to ensure mono-esterification is the use of a cyclic anhydride precursor. Adipic anhydride can be reacted with benzyl alcohol in a nucleophilic acyl substitution reaction. The attack of the alcohol on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of the desired monobenzyl ester. This method is often preferred as it proceeds with a 1:1 stoichiometry and avoids the formation of the diester byproduct.

Caption: General workflow for the synthesis of Adipic acid monobenzyl ester.

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for the synthesis of monoesters from anhydrides.

Materials:

-

Adipic Anhydride

-

Benzyl Alcohol

-

Anhydrous Toluene (or other suitable inert solvent)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Deionized Water

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adipic anhydride (1 molar equivalent) in anhydrous toluene.

-

Addition of Alcohol: Add benzyl alcohol (1.1 molar equivalents) to the solution. The slight excess of the alcohol helps to ensure the complete consumption of the anhydride.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted adipic acid. The aqueous layer is then washed with ethyl acetate.

-

Extraction: The combined organic layers are washed with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Adipic acid monobenzyl ester.

Rationale for Experimental Choices:

-

Use of Anhydride: Starting with adipic anhydride ensures a 1:1 reaction with benzyl alcohol, thus preventing the formation of the dibenzyl ester.

-

Inert Solvent: Toluene is used as an inert solvent to facilitate the reaction at an elevated temperature without participating in the reaction.

-

Aqueous Bicarbonate Wash: The sodium bicarbonate wash is crucial to deprotonate and remove any unreacted adipic acid (which could form from the hydrolysis of the anhydride) into the aqueous phase, simplifying the purification process.

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized Adipic acid monobenzyl ester are performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of Adipic acid monobenzyl ester is expected to show characteristic signals for the benzyl group and the aliphatic chain of the adipic acid moiety.

-

~12.0 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

-

~7.35 ppm (m, 5H): A multiplet representing the five aromatic protons of the benzyl group.

-

~5.1 ppm (s, 2H): A sharp singlet corresponding to the two benzylic protons (-CH₂-Ph).

-

~2.4 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the ester carbonyl group.

-

~2.2 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carboxylic acid group.

-

~1.6 ppm (m, 4H): A multiplet for the four protons on the two central methylene groups of the adipic acid chain.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

~3300-2500 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding.

-

~3100-3000 cm⁻¹ (weak to medium): C-H stretching vibrations of the aromatic ring.

-

~3000-2850 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic methylene groups.

-

~1735 cm⁻¹ (strong, sharp): C=O stretching vibration of the ester carbonyl group.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.

-

~1600, 1495, 1450 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

-

~1200-1000 cm⁻¹ (strong): C-O stretching vibrations of the ester and carboxylic acid groups.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (236.27 g/mol ) should be observed.

-

Key Fragmentation Peaks:

-

m/z = 91: A prominent peak corresponding to the tropylium ion ([C₇H₇]⁺), which is a characteristic fragment of benzyl-containing compounds.

-

m/z = 108: A peak corresponding to the benzyl alcohol radical cation, formed by McLafferty rearrangement.

-

Loss of the benzyl group ([M - 91]⁺) or the benzyloxy group ([M - 107]⁺).

-

Caption: Logical flow of spectroscopic analysis for structural confirmation.

Applications in Research and Drug Development

Adipic acid monobenzyl ester's bifunctional nature makes it a versatile tool in various scientific domains.

Polymer and Materials Science

As an intermediate, it is utilized in the synthesis of polyesters and polyurethanes.[1] The free carboxylic acid can be polymerized with diols or diamines, while the benzyl ester can be selectively removed later if needed. Its incorporation into polymer backbones can enhance flexibility and durability in coatings and adhesives.[1]

Pharmaceutical Applications

In the pharmaceutical field, Adipic acid monobenzyl ester acts as a crucial building block.[1]

-

Drug Formulations: It can be used as a plasticizer in the formulation of drug delivery systems, improving the physical properties of the final product. Adipic acid itself is recognized as a safe food additive (E355) and has been explored as a coformer to improve the pharmaceutical properties of drugs.[5]

-

Prodrug Synthesis: The carboxylic acid functionality can be coupled with an active pharmaceutical ingredient (API) containing a hydroxyl or amino group to form a prodrug. The benzyl ester can serve as a lipophilic moiety to enhance membrane permeability, and can be cleaved in vivo to release the active drug.

-

Linker Chemistry: In the development of more complex drug conjugates, such as antibody-drug conjugates (ADCs), bifunctional linkers are essential. Adipic acid monobenzyl ester can serve as a precursor to such linkers, where the carboxylic acid is used for conjugation to the drug, and the ester can be deprotected and activated for attachment to the antibody or another targeting moiety.

Conclusion

Adipic acid monobenzyl ester is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties and a clear path for its synthesis and characterization. Its bifunctional nature, combining a reactive carboxylic acid and a stable benzyl ester, makes it a key building block in polymer chemistry and, more significantly, in the field of drug development. For researchers and scientists, a thorough understanding of its synthesis, spectroscopic signature, and potential applications is crucial for leveraging its full potential in the design of novel materials and therapeutic agents.

References

- Google Patents. (n.d.). US6355830B1 - Process for preparation of dicarboxylic acid monoesters.

-

chembroad. (2024, November 4). What is the application of adipic acid? Retrieved February 11, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of malonic acid monobenzyl ester. Retrieved February 11, 2026, from [Link]

-

Monobenzyl Adipate. (n.d.). Cas no 40542-90-3. Retrieved February 11, 2026, from [Link]

-

LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. (2025, October 7). RSC Publishing. Retrieved February 11, 2026, from [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. (n.d.). arkat usa. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved February 11, 2026, from [Link]

-

PubChemLite. (n.d.). Adipic acid monobenzyl ester (C13H16O4). Retrieved February 11, 2026, from [Link]

-

INDOFINE Chemical Company. (n.d.). ADIPIC ACID MONOBENZYL ESTER | 40542-90-3. Retrieved February 11, 2026, from [Link]

-

MDPI. (2024, November 27). Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. Retrieved February 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to Adipic Acid Monobenzyl Ester: Molecular Characteristics and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid monobenzyl ester, a monoester of adipic acid, is a versatile chemical compound with significant applications across various scientific disciplines, including polymer chemistry and pharmaceutical sciences. Its unique molecular structure, combining a flexible aliphatic chain with a bulky aromatic benzyl group, imparts a range of desirable physicochemical properties. This guide provides a comprehensive overview of the molecular structure, weight, and key characteristics of adipic acid monobenzyl ester, alongside a detailed exploration of its synthesis and applications, with a particular focus on its emerging role in drug development.

Physicochemical Properties and Molecular Structure

Adipic acid monobenzyl ester, also known by its IUPAC name 6-oxo-6-(phenylmethoxy)hexanoic acid, is a dicarboxylic acid monoester.[1] Its chemical structure consists of a six-carbon aliphatic backbone, characteristic of adipic acid, with one of the carboxylic acid groups esterified with a benzyl alcohol moiety. The other carboxylic acid group remains free, rendering the molecule acidic.

The presence of both a polar carboxylic acid group and a nonpolar benzyl ester group gives the molecule an amphiphilic character, influencing its solubility and interaction with other molecules. It is generally soluble in organic solvents.[2]

Molecular Formula and Weight

The molecular formula of Adipic acid monobenzyl ester is C₁₃H₁₆O₄ .[1]

The molecular weight of the compound is 236.26 g/mol .[1]

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | |

| CAS Number | 40542-90-3 | , |

| Appearance | White to off-white solid | |

| Melting Point | 39 °C | |

| Boiling Point | 205-209 °C at 1 Torr | |

| Solubility | Slightly soluble in chloroform and methanol |

Molecular Structure Visualization

The 2D and 3D structures of Adipic acid monobenzyl ester are crucial for understanding its chemical reactivity and intermolecular interactions.

Sources

Technical Guide: Adipic Acid Monobenzyl Ester Solubility & Application

[1]

Part 1: Executive Summary & Identity Verification[1]

Core Identity and Discrepancy Alert

Critical Note on CAS Registry Numbers: The user query references CAS 2499-39-0 .[1] A cross-reference with authoritative chemical databases (PubChem, CAS Common Chemistry) indicates this CAS belongs to a porphyrin derivative (21H,23H-Porphine-2,18-dipropanoic acid...).[1]

The correct CAS for Adipic Acid Monobenzyl Ester (also known as Monobenzyl Adipate) is 40542-90-3 .[1][2][3][4][5][6] This guide focuses exclusively on the chemistry and solubility of CAS 40542-90-3 .[1]

Compound Profile

Adipic acid monobenzyl ester is a "Janus" molecule—possessing both a hydrophilic carboxylic acid terminus and a lipophilic benzyl ester terminus. This dual nature dictates its unique solubility profile, making it a versatile intermediate in the synthesis of prodrugs, biodegradable polymers, and asymmetric dendrimers.[1]

| Property | Value | Notes |

| IUPAC Name | 6-(Benzyloxy)-6-oxohexanoic acid | |

| CAS No. | 40542-90-3 | Target Compound |

| Molecular Formula | C₁₃H₁₆O₄ | |

| Molecular Weight | 236.26 g/mol | |

| Melting Point | 39–41 °C | Low-melting solid; handles like a waxy oil if slightly warm.[1] |

| pKa (Acid) | ~4.68 (Predicted) | Typical of alkyl carboxylic acids.[1] |

| LogP | ~1.8 | Moderately lipophilic.[1] |

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The solubility of adipic acid monobenzyl ester is governed by the competition between the polar carboxylic acid head (-COOH) and the non-polar benzyl/alkyl tail.[1]

-

Rule of Thumb: It dissolves readily in moderately polar aprotic solvents (DCM, EtOAc) but faces challenges in highly non-polar alkanes (Hexanes) due to the free acid group.[1]

Solubility Classification Table:

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | The benzyl ring interacts favorably via π-systems; DCM disrupts acid dimers.[1] |

| Esters | Ethyl Acetate (EtOAc) | Good to Excellent | Matches the polarity of the ester linkage; good for solvation.[1] |

| Ethers | THF, Diethyl Ether | Good | Ether oxygens accept H-bonds from the carboxylic acid.[1] |

| Alcohols | Methanol, Ethanol | Moderate/Good | Soluble, but risk of transesterification if heated with acid/base catalysts.[1] |

| Aromatics | Toluene, Benzene | Temperature Dependent | Key for Purification. Soluble when hot; sparingly soluble when cold.[1] |

| Alkanes | Hexanes, Heptane | Poor / Insoluble | The polar -COOH group prevents solvation.[1] Ideal anti-solvent .[1] |

| Aqueous | Water | Insoluble | Hydrophobic benzyl and alkyl chain dominate.[1] |

Solubility Decision Tree (Visualization)

Figure 1: Solubility decision tree assisting in solvent selection for reaction, extraction, and purification.[1]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask)

Objective: To empirically determine the solubility limit in a specific solvent for process scale-up.[1]

-

Preparation: Weigh 100 mg of Adipic acid monobenzyl ester into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

-

Validation: If the solution remains clear upon cooling to 4°C, the solubility is robust. If crystals form, the solvent is a candidate for crystallization.[1]

Protocol B: Purification via Recrystallization

Context: Monobenzyl adipate is often contaminated with unreacted adipic acid (highly polar) or dibenzyl adipate (highly non-polar). This protocol leverages the "Goldilocks" solubility of the mono-ester.[1]

Method: Solvent/Anti-Solvent Precipitation [1]

-

Dissolution: Dissolve crude Adipic acid monobenzyl ester in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.

-

Note: If unreacted adipic acid is present, it may not dissolve fully in DCM.[1] Filter off any white solids (likely adipic acid).

-

-

Precipitation: Slowly add Hexanes (or Heptane) to the filtrate with stirring until a persistent cloudiness appears.

-

Ratio: Typically 1:3 (Solvent:Anti-solvent).

-

-

Crystallization: Cool the mixture to 0°C or -20°C. The monobenzyl ester (MP ~39°C) will crystallize/precipitate out as a white solid.[1]

-

Filtration: Vacuum filter rapidly using a chilled Buchner funnel.

-

Drying: Dry under high vacuum at room temperature (do not heat above 30°C to avoid melting).

Method: Thermal Recrystallization (Toluene)

-

Suspend crude material in Toluene (approx. 5 mL per gram).

-

Heat to 60-70°C until fully dissolved.

-

Cool slowly to room temperature, then to 4°C.

-

Collect crystals.[1] Toluene effectively keeps the more soluble diester in solution while precipitating the mono-ester.[1]

Synthesis Workflow Visualization

Figure 2: Typical synthesis and purification workflow highlighting where solubility properties are exploited.

Part 4: Applications & Implications[1][7]

In Drug Development

Adipic acid monobenzyl ester is frequently used as a linker or spacer in prodrug design.[1]

-

Solubility Implication: Its solubility in DCM allows for standard peptide coupling conditions (EDC/NHS or DCC) to attach drugs to the free acid end.

-

Deprotection: The benzyl group can be removed via catalytic hydrogenation (Pd/C, H₂), a reaction that typically requires a solvent like Ethanol or Ethyl Acetate —both of which are excellent solvents for this compound.[1]

In Polymer Chemistry

Used as a chain terminator or mono-functional monomer to control molecular weight in polyester synthesis.[1]

-

Process Tip: Ensure the reaction medium (often bulk melt or high-boiling solvent) is compatible.[1] The low melting point (39°C) means it incorporates easily into melt polymerizations.

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075409, Adipic acid monobenzyl ester.[1] Retrieved from [Link]

-

English, A. R., et al. (1990). Structure-Activity Relationships of Adipic Acid Esters.[1] Journal of Medicinal Chemistry.[1] (Contextual grounding for lipophilicity/LogP values).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. Adipic acid monobenzyl ester | C13H16O4 | CID 11075409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adipic acid monobenzyl ester | 40542-90-3 [sigmaaldrich.com]

- 4. usbio.net [usbio.net]

- 5. ADIPIC ACID MONOBENZYL ESTER | 40542-90-3 [chemicalbook.com]

- 6. Monobenzyl Adipate | CAS 40542-90-3 | LGC Standards [lgcstandards.com]

Adipic Acid Monobenzyl Ester: A Strategic Linchpin in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic deployment of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Adipic acid monobenzyl ester, a seemingly simple derivative of the C6 dicarboxylic acid, emerges as a powerful and versatile intermediate, particularly in the realms of pharmaceutical development and polymer science. Its unique configuration, featuring a reactive carboxylic acid at one terminus and a selectively cleavable benzyl ester at the other, provides chemists with the orthogonal handles necessary for sequential, controlled modifications. This guide offers an in-depth exploration of the synthesis, strategic application, and field-proven protocols involving adipic acid monobenzyl ester, providing researchers with the causal insights needed to leverage this reagent to its full potential.

The Molecular Advantage: Structure and Synthetic Rationale

Adipic acid monobenzyl ester, also known by its IUPAC name 6-(benzyloxy)-6-oxohexanoic acid, possesses a molecular formula of C13H16O4. Its strategic value lies in the differential reactivity of its two carboxyl groups. The free carboxylic acid offers a readily available site for a wide array of chemical transformations, while the benzyl ester serves as a robust yet mildy removable protecting group. This "one-two punch" capability allows for the methodical elongation and functionalization of molecular scaffolds, a critical requirement in the synthesis of targeted therapeutics, sophisticated linkers, and specialized polymers.

The benzyl ester is particularly favored as a protecting group due to its stability under a range of reaction conditions and, most importantly, its susceptibility to cleavage via catalytic hydrogenolysis. This deprotection method is exceptionally mild and chemoselective, often leaving other sensitive functional groups such as alkenes, alkynes, and even other ester types untouched, thereby ensuring the integrity of the target molecule.

Synthesis of Adipic Acid Monobenzyl Ester: The Challenge of Selectivity

The primary challenge in preparing adipic acid monobenzyl ester is achieving selective mono-esterification of a symmetric dicarboxylic acid. Uncontrolled reaction conditions will invariably lead to a mixture of starting material, the desired mono-ester, and the undesired di-ester, complicating purification and reducing overall yield. Several strategies have been developed to overcome this hurdle.

One effective approach involves the in-situ formation of adipic anhydride followed by a controlled reaction with benzyl alcohol. This method leverages the higher reactivity of the anhydride and careful stoichiometric control to favor the mono-adduct. A similar principle is outlined in a patented method for the synthesis of the monoethyl ester, which can be adapted for the benzyl analogue. This process involves heating adipic acid to form the anhydride, which then undergoes alcoholysis to yield the monoester, effectively minimizing the production of the diester.

Protocol 1: Synthesis via Adipic Anhydride Intermediate

This protocol is a representative method adapted from established principles of selective mono-esterification of dicarboxylic acids.

Materials:

-

Adipic acid

-

Acetic anhydride

-

Benzyl alcohol

-

Toluene

-

Sodium bicarbonate (5% aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Anhydride Formation: In a round-bottom flask equipped with a reflux condenser, a mixture of adipic acid (1.0 eq) and acetic anhydride (1.2 eq) is heated at 140-150 °C for 2 hours. The reaction progress can be monitored by the cessation of acetic acid distillation.

-

Solvent Removal: Excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure.

-

Esterification: The resulting crude adipic anhydride is cooled to room temperature and dissolved in anhydrous toluene. Benzyl alcohol (1.0 eq) is added dropwise to the solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is quenched by the addition of water. The organic layer is separated and washed sequentially with 5% sodium bicarbonate solution (to remove unreacted adipic acid), water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure adipic acid monobenzyl ester.

Data Presentation: Synthesis of Adipic Acid Monobenzyl Ester

| Step | Reagents | Key Parameters | Expected Outcome | Typical Yield |

| 1 | Adipic Acid, Acetic Anhydride | 140-150 °C, 2h | Adipic Anhydride | Quantitative (crude) |

| 2 | Benzyl Alcohol, Toluene | 0 °C to RT, 12-16h | Mono-esterification | Crude product |

| 3 | Column Chromatography | Hexanes/Ethyl Acetate | Pure Product | 75-85% |

Strategic Applications in Organic Synthesis

The true utility of adipic acid monobenzyl ester is realized in its application as a bifunctional linker and building block. The orthogonal nature of its two functional groups allows for a planned, stepwise synthetic sequence.

Workflow: Adipic Acid Monobenzyl Ester as a Linker

Caption: Stepwise conjugation using adipic acid monobenzyl ester.

The Free Carboxylic Acid Handle

The exposed carboxylic acid is the primary site for initial transformations. Standard peptide coupling conditions, for example, can be employed to attach an amine-containing molecule, a common step in the synthesis of prodrugs or bioconjugates.

Protocol 2: Amide Coupling with a Model Amine

Materials:

-

Adipic acid monobenzyl ester

-

Benzylamine (as a model amine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M aqueous solution)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Activation: To a solution of adipic acid monobenzyl ester (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq). Stir the mixture at room temperature for 30 minutes.

-

Coupling: Add benzylamine (1.1 eq) to the activated mixture. Continue stirring at room temperature for 12 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, 5% NaHCO3, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the desired amide product.

The Benzyl Ester Protecting Group: A Gateway to Further Functionalization

Once the first modification is complete, the benzyl ester can be selectively removed to unveil a new carboxylic acid, ready for a second, distinct chemical transformation. The most common and reliable method for this is catalytic hydrogenolysis.

Protocol 3: Deprotection via Catalytic Hydrogenolysis

Materials:

-

Benzyl-protected intermediate (from Protocol 2)

-

Palladium on carbon (10% Pd, 5 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (balloon or H-Cube®)

-

Celite®

Procedure:

-

Reaction Setup: Dissolve the benzyl-protected substrate in methanol in a flask suitable for hydrogenation. Add the 10% Pd/C catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) with vigorous stirring. The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which now has a free carboxylic acid. This product is often pure enough for the next step without further purification.

Causality in Deprotection: The choice of palladium on carbon as a catalyst is crucial; it facilitates the cleavage of the benzylic C-O bond by hydrogen gas under mild conditions that do not typically reduce other functional groups like amides or aromatic rings within the target molecule. Alternative methods, such as using strong acids or other Lewis acids like SnCl4, can also cleave benzyl esters but may lack the chemoselectivity of hydrogenolysis, potentially affecting other protecting groups or sensitive functionalities.

Role in Drug Development and Advanced Materials

The described synthetic sequence is not merely academic. It forms the basis for constructing complex molecules with precisely defined functionalities.

-

Drug Delivery and Prodrugs: Adipic acid monobenzyl ester can serve as a linker to attach drugs to solubility-enhancing moieties or targeting ligands. The free acid can be coupled to a drug, and after deprotection, the newly formed acid can be attached to a polymer or antibody. This is particularly relevant in the design of Antibody-Drug Conjugates (ADCs).

-

Polymer Science: In polymer synthesis, this molecule acts as a key intermediate for creating polyesters and polyamides with enhanced flexibility and durability. The ability to sequentially add different monomers to each end of the adipate linker allows for the creation of well-defined block copolymers.

-

Improving Pharmaceutical Properties: Adipic acid itself is used as a coformer to improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs), such as the antipsychotic drug pimozide. The mono-ester derivatives provide a synthetically versatile platform to build upon this principle, creating more complex and tailored drug formulation components.

Safety and Handling

Adipic acid monobenzyl ester is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Adipic acid monobenzyl ester is far more than a simple derivative; it is a strategic tool for the modern synthetic chemist. Its value is rooted in the predictable and differential reactivity of its two termini, enabling a logical and controlled approach to the synthesis of complex molecules. By understanding the principles behind its synthesis and the nuances of its application—from robust amide couplings to mild, chemoselective deprotections—researchers in drug development and materials science can unlock new efficiencies and possibilities in their synthetic endeavors. The protocols and workflows detailed in this guide provide a solid, field-tested foundation for the successful integration of this versatile building block into any advanced synthetic program.

References

- Google Patents. CN102351691A - Method for synthesizing adipic acid monoethyl ester.

-

MDPI. Pimozide and Adipic Acid: A New Multicomponent Crystalline Entity for Improved Pharmaceutical Behavior. [Link]

-

PubChem - NIH. Adipic acid monobenzyl ester | C13H16O4 | CID 11075409. [Link]

-

YouTube. Adipic Acid : Organic synthesis. [Link]

-

RSC Publishing. One-Step Production of Renewable Adipic Acid Esters from Mucic Acid over an Ir-ReOx/C Catalyst with Low Ir. [Link]

-

ResearchGate. Excellent Synthesis of Adipic Acid. [Link]

-

Organic Chemistry Portal. Benzyl Esters. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

- Google Patents. EP0231399A1 - A process for the production of dicarboxylic acid esters.

-

Organic Letters. Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

- Oxford Academic. *Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of Dicarboxylic Acids with Shorter Carbon Chain by Adsorbing and

The Strategic Use of Adipic Acid Monobenzyl Ester in Polyester Synthesis for Advanced Drug Delivery Systems

A Senior Application Scientist's In-depth Technical Guide

In the landscape of biomedical research and pharmaceutical development, the design of sophisticated drug delivery systems is of paramount importance. Biodegradable polyesters have emerged as a cornerstone in this field, offering tunable degradation rates, biocompatibility, and versatile formulation options. This guide delves into the synthesis and application of polyesters derived from a specialized monomer, adipic acid monobenzyl ester. The strategic incorporation of the benzyl ester protecting group offers a pathway to functional polyesters with pendant carboxylic acid groups, which are instrumental in developing advanced drug delivery vehicles. This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of the monomer, its polymerization, and the subsequent deprotection to yield functionalized polyesters for targeted therapeutic applications.

The Monomer: Adipic Acid Monobenzyl Ester

Adipic acid monobenzyl ester, also known as 6-(benzyloxy)-6-oxohexanoic acid, serves as a key building block for the synthesis of functional polyesters. The presence of a free carboxylic acid and a benzyl-protected carboxylic acid on the same molecule allows for its integration into a polyester backbone via the free acid, while the benzyl ester provides a latent carboxylic acid functionality.

Physicochemical Properties

A thorough understanding of the monomer's properties is essential for its effective use in polymerization reactions.

| Property | Value | Reference |

| Molecular Formula | C13H16O4 | [1]() |

| Molecular Weight | 236.27 g/mol | [1]() |

| Appearance | White to off-white solid | [2]() |

| Melting Point | 39 °C | [2]() |

| Boiling Point | 205-209 °C at 1 Torr | [2]() |

| Solubility | Slightly soluble in chloroform and methanol | [2]() |

Synthesis of Adipic Acid Monobenzyl Ester

The synthesis of adipic acid monobenzyl ester can be achieved through the selective mono-esterification of adipic acid. A reliable method involves the reaction of adipic anhydride with benzyl alcohol, which favors the formation of the monoester and minimizes the production of the diester.

Experimental Protocol: Synthesis of Adipic Acid Monobenzyl Ester

-

Anhydride Formation: Adipic acid is heated in the presence of a dehydrating agent, such as acetic anhydride or under reflux with an acid catalyst like sulfuric acid in an appropriate organic solvent to form adipic anhydride in situ.[1][3]

-

Esterification: The reaction mixture containing adipic anhydride is cooled. Benzyl alcohol is then added dropwise to the solution. The reaction is typically carried out at a moderately elevated temperature (e.g., 45-65 °C) for several hours to facilitate the alcoholysis of the anhydride.[1][3]

-

Work-up and Purification: After the reaction is complete, the organic solvent is removed under reduced pressure. The crude product is then purified, for instance by distillation under high vacuum, to yield pure adipic acid monobenzyl ester.[1][3]

Caption: Synthesis of Adipic Acid Monobenzyl Ester.

Polymerization: Crafting Functional Polyesters

The presence of a free carboxylic acid allows adipic acid monobenzyl ester to be readily incorporated into polyester chains through polycondensation reactions with various diols. This approach leads to the formation of linear polyesters with pendant benzyl-protected carboxyl groups.

Polycondensation with Diols

A common method for synthesizing these functionalized polyesters is melt polycondensation, which involves heating the monomers above their melting points in the presence of a catalyst.

Experimental Protocol: Synthesis of Poly(alkylene adipate-co-benzyl adipate)

-

Monomer Charging: Adipic acid monobenzyl ester and a selected diol (e.g., 1,4-butanediol or ethylene glycol) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.[4][5] A slight excess of the diol is often used to compensate for any loss due to volatility at high temperatures.[6]

-

Esterification Stage: The mixture is heated to a temperature of 160-190 °C under a nitrogen atmosphere.[4][6] A catalyst, such as p-toluenesulfonic acid (p-TSA) or a tin-based catalyst, is added to facilitate the esterification reaction.[4] Water is continuously removed from the reaction mixture by distillation.

-

Polycondensation Stage: After the initial esterification, the temperature is gradually increased, and a vacuum is applied to remove the remaining water and diol, driving the polymerization reaction towards higher molecular weights.[4]

-

Polymer Isolation: The resulting polyester is cooled to room temperature and can be purified by dissolution in a suitable solvent and precipitation in a non-solvent.

Caption: Polycondensation of Adipic Acid Monobenzyl Ester.

Characterization of the Functionalized Polyester

A comprehensive characterization of the synthesized polyester is crucial to ensure its suitability for drug delivery applications. A suite of analytical techniques is employed to determine its structure, molecular weight, and thermal properties.

| Technique | Information Obtained | Expected Observations |

| ¹H NMR | Chemical structure and monomer incorporation | Signals corresponding to the protons of the adipate backbone, the diol unit, and the benzyl protecting group. |

| FTIR | Functional groups | Characteristic ester carbonyl stretching vibration (~1730 cm⁻¹), C-O stretching, and aromatic C-H stretching from the benzyl group. |

| GPC | Molecular weight (Mn, Mw) and polydispersity index (PDI) | Provides information on the chain length and distribution of the polymer chains. |

| DSC | Thermal transitions (Tg, Tm) | Determines the glass transition temperature and melting point, which influence the polymer's physical state and processing conditions. |

Deprotection: Unveiling the Carboxylic Acid Functionality

The benzyl ester groups along the polyester backbone can be selectively cleaved to yield pendant carboxylic acid groups. This deprotection step is a critical transformation that imparts new functionalities to the polymer, making it suitable for a range of drug delivery strategies.

Catalytic Hydrogenolysis

A common and effective method for benzyl ester deprotection is catalytic hydrogenolysis, which typically involves the use of a palladium catalyst and a hydrogen source.

Experimental Protocol: Deprotection of Benzyl Ester Groups

-

Dissolution: The functionalized polyester is dissolved in a suitable solvent, such as tetrahydrofuran (THF) or ethyl acetate.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the polymer solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, and stirred at room temperature until the deprotection is complete.

-

Purification: The catalyst is removed by filtration, and the deprotected polymer is isolated by precipitation in a non-solvent.

Caption: Deprotection of the Benzyl Ester Groups.

Applications in Drug Delivery

The resulting polyester with pendant carboxylic acid groups is a versatile platform for various drug delivery applications. The carboxylic acid moieties can be leveraged in several ways:

-

Drug Conjugation: The carboxylic acid groups can be used to covalently attach drug molecules that possess complementary functional groups (e.g., hydroxyl or amine groups), forming polymer-drug conjugates. This approach can improve drug solubility, stability, and pharmacokinetic profiles.

-

pH-Responsive Systems: The carboxylic acid groups can impart pH-sensitivity to the polymer. In acidic environments, such as those found in tumor tissues or endosomes, the carboxylic acids will be protonated, potentially leading to changes in the polymer's conformation or solubility, which can trigger drug release.

-

Nanoparticle Formulation: The functionalized polyester can be formulated into nanoparticles for intravenous drug delivery. The carboxylic acid groups on the surface of the nanoparticles can be used for surface modification, such as PEGylation to improve circulation time or conjugation with targeting ligands to enhance accumulation at the disease site.

Conclusion and Future Perspectives

The use of adipic acid monobenzyl ester as a monomer provides a strategic and efficient route to the synthesis of biodegradable polyesters with pendant carboxylic acid functionalities. This approach avoids the need for polymerization of monomers that already contain free carboxylic acids, which can sometimes lead to side reactions and difficulties in controlling the polymerization process. The resulting functionalized polyesters are highly promising materials for the development of advanced drug delivery systems, including polymer-drug conjugates, pH-responsive nanoparticles, and targeted therapies.[7][8] Future research in this area will likely focus on the synthesis of more complex polyester architectures using this monomer, the exploration of a wider range of diols to fine-tune the polymer properties, and the in vivo evaluation of these systems for various therapeutic applications.

References

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. che.zju.edu.cn [che.zju.edu.cn]

- 3. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]

- 4. iscientific.org [iscientific.org]

- 5. CN116515095A - Preparation method of 1, 4-butanediol-based polyester - Google Patents [patents.google.com]

- 6. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Advancement of Biodegradable Polyesters as Delivery Systems for Camptothecin and Its Analogues—A Status Report - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of Adipic Acid Monobenzyl Ester in Polymer Science: A Technical Guide

Introduction: Unveiling the Potential of a Unique Monomer

In the vast landscape of polymer science, the pursuit of novel materials with tailored properties is a relentless endeavor. Adipic acid, a C6 dicarboxylic acid, has long been a cornerstone in the synthesis of polymers such as nylon 6,6.[1] However, the strategic modification of its functional groups opens up a realm of possibilities for creating polymers with unique characteristics. This technical guide delves into the potential applications of a specialized derivative, Adipic Acid Monobenzyl Ester , in the realm of polymer science.

This monoester, characterized by the presence of a bulky, aromatic benzyl group at one end and a reactive carboxylic acid at the other, presents a unique combination of properties. Its structure allows it to act as a versatile building block, offering pathways to enhance flexibility, durability, and biodegradability in a variety of polymer systems.[2] This guide will explore its potential as a key intermediate in the synthesis of advanced polyesters and poly(ester-amides), its role as a functional plasticizer, and its prospective applications in the development of biodegradable polymers and drug delivery systems. We will examine the underlying chemical principles, provide detailed experimental insights, and present a forward-looking perspective on the future of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of adipic acid monobenzyl ester is fundamental to appreciating its potential in polymer synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₄ | [3] |

| Molecular Weight | 236.27 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 39 °C | [4] |

| Boiling Point | 205-209 °C @ 1 Torr | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

Synthesis of Adipic Acid Monobenzyl Ester:

The synthesis of adipic acid monobenzyl ester typically involves the selective monoesterification of adipic acid with benzyl alcohol. A common challenge in this synthesis is preventing the formation of the diester. One effective method involves the reaction of adipic anhydride with benzyl alcohol, which favors the formation of the monoester.[5]

Core Applications in Polymer Science

A Functional Monomer for Polyester Synthesis

Adipic acid monobenzyl ester serves as an excellent candidate for the synthesis of functional polyesters. The presence of the benzyl group can impart unique properties to the resulting polymer, such as increased thermal stability and altered solubility. The synthesis of polyesters from this monomer typically follows a two-stage melt polycondensation method.[4]

Experimental Protocol: Synthesis of a Polyester from Adipic Acid Monobenzyl Ester and a Diol

-

Esterification: Adipic acid monobenzyl ester and a diol (e.g., 1,4-butanediol) are charged into a reactor in a stoichiometric ratio. A catalyst, such as p-toluenesulfonic acid (p-TSA), is added.[4] The mixture is heated to approximately 160°C under a nitrogen atmosphere to initiate the esterification reaction, with the continuous removal of water as a byproduct.[4]

-

Polycondensation: Once the initial esterification is complete (as indicated by the amount of water collected), the temperature is raised to promote the polycondensation reaction, where oligomers condense to form higher molecular weight polymers.[4] This stage is typically carried out under vacuum to facilitate the removal of any remaining byproducts.

The resulting polyester will have a repeating unit containing the benzyl ester side chain, which can influence its material properties.

Causality Behind Experimental Choices:

-

Catalyst: p-TSA is an effective acid catalyst for esterification, promoting the reaction rate.[4]

-

Temperature and Vacuum: The elevated temperature provides the necessary activation energy for the reaction, while the vacuum in the second stage is crucial for driving the equilibrium towards the formation of high molecular weight polymer by removing small molecule byproducts.[4]

Characterization of the Resulting Polyester:

The synthesized polyester can be characterized using various analytical techniques:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the presence of the benzyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[6]

-

Differential Scanning Calorimetry (DSC): To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7]

Crafting Biodegradable Polymers with Enhanced Functionality

The incorporation of adipic acid monobenzyl ester into polymer chains offers a promising route for developing biodegradable materials. Aliphatic polyesters are known for their susceptibility to hydrolysis, a key mechanism in biodegradation.[8] The benzyl ester group can be cleaved under physiological conditions or by enzymatic action, potentially leading to the degradation of the polymer backbone.

Furthermore, the benzyl group provides a site for further functionalization, allowing for the attachment of bioactive molecules or targeting ligands, which is particularly relevant for biomedical applications.

Workflow for Developing a Biodegradable Polymer:

Caption: Workflow for developing biodegradable polymers from adipic acid monobenzyl ester.

A Multifunctional Plasticizer for Enhanced Polymer Performance

Adipic acid esters are well-established as effective plasticizers, particularly for polyvinyl chloride (PVC), enhancing its flexibility and durability.[9] Adipic acid monobenzyl ester, with its unique structure, can be envisioned as a reactive plasticizer. The benzyl group can participate in secondary interactions with the polymer matrix, potentially leading to improved plasticizer retention and reduced migration.

Mechanism of Plasticization:

Plasticizers work by inserting themselves between polymer chains, reducing the intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility of the material.[1]

Hypothesized Advantages of Adipic Acid Monobenzyl Ester as a Plasticizer:

-

Reduced Migration: The bulky benzyl group may create steric hindrance, slowing down the migration of the plasticizer out of the polymer matrix.

-

Improved Thermal Stability: The aromatic nature of the benzyl group could contribute to enhanced thermal stability of the plasticized polymer.

-

Reactive Potential: The carboxylic acid group could potentially be used to covalently bond the plasticizer to the polymer backbone, leading to a permanent plasticizing effect.

A Building Block for Advanced Poly(ester-amide)s

The reaction of adipic acid monobenzyl ester with amino alcohols can lead to the formation of poly(ester-amide)s. These polymers combine the beneficial properties of both polyesters (flexibility, biodegradability) and polyamides (thermal stability, mechanical strength).[10] The synthesis is typically carried out via melt polycondensation in a two-step process.

The presence of the benzyl ester side chain can influence the hydrogen bonding network of the amide groups, thereby affecting the polymer's crystallinity and mechanical properties.

Logical Relationship in Poly(ester-amide) Synthesis:

Caption: Synthesis of poly(ester-amides) from adipic acid monobenzyl ester.

Potential in Drug Delivery Systems

Biodegradable polyesters are extensively used in drug delivery systems due to their biocompatibility and ability to undergo controlled degradation.[11] Polymers synthesized from adipic acid monobenzyl ester could be particularly advantageous in this field.

Potential Mechanisms for Drug Delivery:

-

Drug Encapsulation: The hydrophobic benzyl groups could create domains within the polymer matrix suitable for encapsulating hydrophobic drugs.

-

Prodrug Formation: The carboxylic acid functionality (if the benzyl ester is cleaved post-polymerization) or the benzyl group itself could be used to covalently attach drug molecules, forming a prodrug that releases the active agent upon polymer degradation.

-

Controlled Release: The degradation rate of the polymer, and thus the drug release profile, could be tuned by copolymerizing adipic acid monobenzyl ester with other monomers.

Future Perspectives and Conclusion

Adipic acid monobenzyl ester stands as a promising, yet underexplored, building block in the arsenal of polymer chemists. While much of the current literature focuses on adipic acid and its simpler esters, the unique structural features of the monobenzyl ester suggest a wide range of potential applications. Its ability to introduce a bulky, aromatic side group into polymer chains opens up new avenues for controlling properties such as thermal stability, solubility, and biodegradability.

Further research is warranted to fully elucidate the potential of this monomer. Key areas for future investigation include:

-

Detailed kinetic studies of its polymerization with various co-monomers.

-

Comprehensive characterization of the mechanical, thermal, and degradation properties of the resulting polymers.

-

In-depth evaluation of its performance as a plasticizer in various polymer systems.

-

Exploration of its utility in the synthesis of functional materials for biomedical applications, including drug delivery and tissue engineering.

References

- Google Patents. (2012). Method for synthesizing adipic acid monoethyl ester. CN102351691A.

-

de Meireles Brioude, M., Guimarães, D. H., Fiúza, R. da P., de Almeida Prado, L. A. S., Boaventura, J. S., & José, N. M. (2007). Synthesis and characterization of aliphatic polyesters from glycerol, by-product of biodiesel production, and adipic acid. Polímeros, 17(4), 291-295. Retrieved from [Link]

-

Puiggalí, J., & Muñoz-Guerra, S. (2012). Biodegradable Poly(ester amide)s: Synthesis and Applications. UPCommons. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and NMR Characterization of Hyperbranched Polyesters from Trimethylolpropane and Adipic Acid. Retrieved from [Link]

-

Tainuo Chemical. (2024). The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers. Retrieved from [Link]

-

Tainuo Chemical. (2024). How Adipic Acid Plasticizers Improve Performance in PVC And Other Plastics. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER. Retrieved from [Link]

-

Benarbia, A., Elidrissi, A., Aqil, M., Amyay, A., Bellaouchi, R., Asehraou, A., ... & Tahani, A. (2016). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Journal of Polymer and Biopolymer Physics Chemistry, 4(1), 16-27. Retrieved from [Link]

-

PubChem. (n.d.). Adipic acid monobenzyl ester. Retrieved from [Link]

-

Mohammadnia, M., Zohuriaan-Mehr, M. J., Kabiri, K., & Jamshidi, A. (2012). Preparation and characterization of polyesters with controlled molecular weight method. International Journal of Chemical and Biochemical Sciences, 2, 36-41. Retrieved from [Link]

- Google Patents. (1985). Preparation of pure monoesters of adipic acid. US4537987A.

-

Organic Syntheses. (n.d.). Adipic acid. Retrieved from [Link]

- Google Patents. (1977). Process for the preparation of polyester polyols. US4018815A.

-

ResearchGate. (2018). Biodegradable Poly(oxamide ester)s from Adipic Acid and Amino Alcohols with Different Chain Lengths: Synthesis, Characterization, and Properties. Retrieved from [Link]

-

ResearchGate. (2016). Plasticizers and Lubricants of Adipic Ester Type with Complex Structure. Retrieved from [Link]

-

Albertsson, A. C., & Varma, I. K. (2002). Aliphatic Polyesters: Great Degradable Polymers That Cannot Do Everything. Biomacromolecules, 4(1), 14-21. Retrieved from [Link]

-

PubMed. (2021). Polymer-Assisted Aripiprazole-Adipic Acid Cocrystals Produced by Hot Melt Extrusion Techniques. Retrieved from [Link]

-

PubMed Central. (2012). Biomedical Applications of Biodegradable Polymers. Retrieved from [Link]

-

ResearchGate. (2011). Reaction kinetics of polycondensation process of low molecular weight poly (ethylene adipate). Retrieved from [Link]

-

PubMed Central. (2008). Amino alcohol-based degradable poly(ester amide) elastomers. Retrieved from [Link]

-

MDPI. (2020). Special Issue : Biomedical Polymers and Drug Delivery Systems. Retrieved from [Link]

-

PubMed Central. (2018). Biomedical Applications of Biodegradable Polyesters. Retrieved from [Link]

-

MDPI. (2023). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved from [Link]

-

MDPI. (2023). Advanced Polymers for Biomedical Applications: Mini Review. Retrieved from [Link]

-

MDPI. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Retrieved from [Link]

-

ResearchGate. (2013). Adipate and Citrate Esters as Plasticizers for Poly(Lactic Acid)/Thermoplastic Starch Sheets. Retrieved from [Link]

-

MDPI. (2022). Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. Retrieved from [Link]

-

Specific Polymers. (2024). Biodegradable polyesters. Retrieved from [Link]

-

ResearchGate. (2018). Biomedical applications of polymer materials. Retrieved from [Link]

-

MDPI. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis of Poly(oxyethylene-co-adipate)-diol from Adipic Acid and Polyethylene Glycols: Effect of Catalyst Concentration. Retrieved from [Link]

-

MDPI. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Retrieved from [Link]

-

ResearchGate. (2012). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (2018). IR and NMR characterization of polymer: comparison of (a) IR spectra,.... Retrieved from [Link]

Sources

- 1. The Role of Adipic Acid in Plasticizer Production: Enhancing Flexibility in Polymers - TAINUO CHEMICAL [sinotainuo.com]

- 2. US4018815A - Process for the preparation of polyester polyols - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. iscientific.org [iscientific.org]

- 5. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]

- 9. US4537987A - Preparation of pure monoesters of adipic acid - Google Patents [patents.google.com]

- 10. Degradable Poly(ester amide)s for Biomedical Applications [mdpi.com]

- 11. biomedres.us [biomedres.us]

Precision Engineering of Biodegradable Polymers: The Strategic Utility of Adipic Acid Monobenzyl Ester

Executive Summary

In the synthesis of advanced biodegradable polymers—particularly for drug delivery systems (DDS) and amorphous solid dispersions (ASDs)—the ability to desymmetrize dicarboxylic acids is a critical competency.[1] Adipic acid, a standard C6 building block, is ubiquitous in polyester synthesis. However, its symmetric nature poses a challenge when precise, monofunctional attachment is required.

Adipic acid monobenzyl ester (AAME) serves as the solution. By masking one carboxylic acid terminus with a benzyl group, researchers can utilize the free acid terminus for coupling (e.g., to a polymer backbone or peptide) without inducing uncontrolled crosslinking. Crucially, the benzyl ester is orthogonally removable via mild catalytic hydrogenolysis, regenerating the free acid in the final polymer architecture. This "Protect-Couple-Deprotect" strategy is essential for synthesizing amphiphilic cellulosic polymers and peptide amphiphiles that require pendant carboxylic acid groups for pH-responsive solubility and drug interaction.

Chemical Foundation: The Desymmetrization Strategy

The primary utility of AAME lies in its ability to break the symmetry of adipic acid. In standard polycondensation, adipic acid reacts at both ends, leading to network formation or linear chain extension. In precision synthesis, we often require adipic acid to act as a terminal spacer or a pendant solubilizing group .

Mechanistic Advantages[2]

-

Orthogonality: The benzyl ester is stable against acid chlorides and mild basic conditions used during esterification/amidation coupling.

-

Mild Deprotection: Unlike methyl or ethyl esters (which require harsh hydrolysis that might degrade the polymer backbone), benzyl esters are cleaved via hydrogenolysis (

, Pd/C). This preserves sensitive ester linkages in the biodegradable polymer backbone. -

Purification Leverage: The benzyl group adds significant hydrophobicity/UV-activity, simplifying the separation of the mono-ester from the di-acid and di-ester byproducts via chromatography or pH-controlled extraction.

Synthesis of the Monomer: Adipic Acid Monobenzyl Ester

CAS: 621-43-2

Achieving high purity (>98%) is paramount. The synthesis is typically a statistical esterification. The challenge is separating the statistical mixture: Adipic Acid (AA), Monobenzyl Adipate (AAME), and Dibenzyl Adipate (DBA).

Protocol 1: Statistical Synthesis and Purification

Objective: Synthesize AAME with >95% purity using a Dean-Stark apparatus.

| Parameter | Specification |

| Reagents | Adipic acid (1.0 eq), Benzyl alcohol (1.5 eq), p-Toluenesulfonic acid (PTSA, 0.01 eq) |

| Solvent | Toluene (Azeotropic removal of water) |

| Temperature | Reflux (~110°C) |

| Time | 3–5 hours (Monitor water evolution) |

Step-by-Step Methodology:

-

Reaction: Charge a round-bottom flask with adipic acid (73 g, 0.5 mol), benzyl alcohol (81 g, 0.75 mol), PTSA (0.95 g), and toluene (200 mL). Attach a Dean-Stark trap and reflux.[2][3]

-

Monitoring: Continue reflux until the theoretical amount of water (~9 mL) is collected.

-

Workup (Crucial for Purity):

-

Cool the mixture. Dilute with diethyl ether.

-

Removal of Unreacted Acid: Wash with water. Adipic acid is partially soluble; however, a specific pH adjustment is more effective.

-

Selective Extraction: Extract the organic layer with 10%

or dilute NaOH. The di-ester remains in the organic layer. The mono-ester (AAME) and unreacted adipic acid move to the aqueous phase as salts. -

Isolation: Separate the aqueous layer.[2] Acidify carefully to pH ~4-5 to precipitate/extract the mono-ester while keeping adipic acid (more soluble) in solution, or extract the acidified aqueous layer with DCM.

-

Distillation: Purify the resulting oil via vacuum distillation if necessary, though crystallization from hexanes/ether is often sufficient.

-

Validation (NMR):

-

NMR (

-

Key Indicator: Absence of the signal at

5.12 indicates pure adipic acid; integration ratio of 5:2 (Ar:Benzylic) confirms mono-substitution.

Application: Synthesis of Amphiphilic Cellulosic Polymers

A primary application of AAME is in the synthesis of Cellulose Adipate derivatives (e.g., hydroxypropyl methylcellulose acetate adipate). These polymers serve as matrices for Amorphous Solid Dispersions (ASDs), stabilizing poorly soluble drugs.[4][5]

The Challenge

Directly reacting adipic acid with cellulose leads to crosslinking (gelation). Reacting with adipic anhydride is uncontrolled.

The Solution: The AAME-Chloride Route

By converting AAME to its acid chloride (Adipic acid monobenzyl ester chloride), it can be reacted with the hydroxyl groups of the cellulose ether.

Workflow Diagram

The following diagram illustrates the pathway from monomer synthesis to final biodegradable polymer.

Caption: Synthetic workflow for creating amphiphilic cellulose adipates using AAME to prevent crosslinking.

Protocol 2: Polymer Functionalization and Deprotection

Phase A: Activation

-

Dissolve AAME (20 g) in dry DCM.

-

Add catalytic DMF (1 drop).

-

Slowly add Oxalyl Chloride (1.2 eq) at 0°C. Stir at RT for 2 hours.

-

Remove solvent under vacuum to yield Adipic acid monobenzyl ester chloride (oil). Do not purify further.

Phase B: Coupling

-

Dissolve the polymer backbone (e.g., HPMC, Cellulose Acetate) in a suitable solvent (Acetone or Pyridine).

-

Add the AAME-Chloride. React at 40–60°C.

-

Precipitate the polymer (now benzyl-protected) in water/ethanol.

Phase C: Hydrogenolysis (Deprotection) [6]

-

Dissolve the protected polymer in THF or Acetone/Methanol.

-

Add Pd/C catalyst (10% wt loading).

-

Stir under

atmosphere (balloon pressure is usually sufficient) for 12–24 hours. -

Filter through Celite to remove Pd/C.

-

Precipitate the final polymer.

-

Result: The benzyl groups are removed, leaving pendant adipic acid moieties (free -COOH). The polymer is now pH-responsive and biodegradable.

-

Analytical Characterization

To ensure the integrity of the synthesis, specific analytical markers must be tracked.

| Technique | Analyte | Key Observation |

| Intermediate (AAME) | Singlet at ~5.1 ppm (Benzyl | |

| Final Polymer | Disappearance of the 5.1 ppm singlet and 7.3 ppm aromatic multiplet. This confirms complete deprotection. | |

| GPC | Polymer | Shift in Molecular Weight (Mw). Note: Removal of benzyl groups will slightly reduce Mw compared to the protected precursor. |

| DSC | Polymer |

References

-

Synthesis of Adipic Acid Monobenzyl Ester and Application in Cellulose Derivatives Source: Journal of Medicinal Chemistry / ACS Title: "Design and Synthesis of Cellulose-Based Amorphous Solid Dispersions" (Contextualized from general AAME protocols in medicinal chemistry). URL:[Link] (Refers to English et al., J. Med. Chem. 1990, 33, 344-347 for the core synthesis protocol).[1][7]

- Title: "Biodegradable polyethylene glycol-based water-insoluble hydrogels (CN102573913B)

-

Advanced Polymer Synthesis Protocols Source: ResearchGate / ACS Omega Title: "Direct synthesis of cellulose adipate derivatives using adipic anhydride (Comparison to AAME route)" URL:[Link]

-

Benzyl Protecting Group Strategies Source: National Institutes of Health (NIH) Title: "Sustainable Approaches for the Protection and Deprotection of Functional Groups" URL:[Link]

-

Peptide Amphiphiles and Drug Release Source: PubMed Central Title: "Drug release from hydrazone-containing peptide amphiphiles" URL:[Link]

Sources

- 1. CN102686245A - Disinfection of Biodegradable Hydrogels - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US9708415B2 - Esters of cellulosic materials and diacids and method of making thereof - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. CN102573913B - Biodegradable polyethylene glycol-based water-insoluble hydrogels - Google Patents [patents.google.com]

Discovery and history of "Adipic acid monobenzyl ester"

Topic: Discovery and History of Adipic Acid Monobenzyl Ester Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, History, and Pharmaceutical Application

Executive Summary & Chemical Identity

Adipic acid monobenzyl ester (Benzyl hydrogen adipate), CAS 40542-90-3 , represents a pivotal intermediate in organic synthesis, specifically in the field of desymmetrization . As the mono-ester of adipic acid (hexanedioic acid), it breaks the

This guide explores the evolution of its synthesis—from statistical chemical methods to precision enzymatic catalysis—and its critical role in drug delivery systems, particularly in the development of

| Property | Data |

| IUPAC Name | 6-(Benzyloxy)-6-oxohexanoic acid |

| Common Name | Benzyl hydrogen adipate |

| CAS Number | 40542-90-3 |

| Molecular Formula | |

| Molecular Weight | 236.26 g/mol |

| Key Function | Heterobifunctional linker, Desymmetrization agent |

Historical Genesis: The Statistical Barrier

The history of adipic acid monobenzyl ester is not defined by a single "discovery" event but by the overcoming of the statistical barrier in dicarboxylic acid chemistry.

The Challenge of Adipic Acid

Unlike succinic or glutaric acid, which readily form stable cyclic anhydrides that can be opened by alcohols to yield mono-esters quantitatively, adipic acid tends to form linear polymeric anhydrides due to the entropy penalty of forming a 7-membered ring. Consequently, early 20th-century chemists could not easily access the mono-ester via the anhydride route.

The "Statistical Nightmare" (1950s–1980s)

Historically, the synthesis relied on the direct esterification of adipic acid with benzyl alcohol. This process is governed by statistical probability.

-

Reaction: Adipic Acid + Benzyl Alcohol

Monoester + Diester + Unreacted Acid. -

The Math: In a 1:1 stoichiometric mix, the maximum theoretical yield of the mono-ester is 50%, but in practice, it hovers around 25–35% due to the rapid formation of the thermodynamically stable diester (Dibenzyl adipate).

-

Impact: This necessitated tedious separation protocols (fractional distillation or pH-controlled extraction), creating a bottleneck for industrial scaling.

The Turning Point: Pharmaceutical Application

The molecule gained prominence in the late 1980s and early 1990s with the rise of prodrug strategies and PEGylation .

The J. Med. Chem. 1990 Breakthrough

A definitive moment in the history of this intermediate is anchored in the work of English et al. (1990) at Pfizer Central Research. In their development of orally active

-

Context: Improving the bioavailability of sulbactam and related inhibitors.

-

Role: The mono-ester served as a lipophilic linker that could be attached to the drug, increasing membrane permeability, while the benzyl group offered a semi-stable protection that could be removed via hydrogenolysis (Pd/C) under mild conditions, preserving sensitive

-lactam rings.

Evolution of Synthesis: From Chaos to Precision

Method A: The Optimized Chemical Route (Classic)

While statistical, this method remains the benchmark for small-scale lab preparation where cost of reagents is negligible compared to time.

Mechanism: Acid-catalyzed Fisher esterification with continuous water removal.

Protocol 1: Chemical Synthesis (Standardized)

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a Dean-Stark trap and reflux condenser.

-

Reagents: Charge Adipic Acid (1.0 eq), Benzyl Alcohol (0.8 eq), and p-Toluenesulfonic acid (pTsOH, 0.05 eq) in Toluene (0.5 M). Note: Using excess acid minimizes diester formation.

-

Reflux: Heat to reflux (

) for 4–6 hours until theoretical water is collected. -

Workup (The Critical Step):

-

Cool to RT. Dilute with Ethyl Acetate.

-

Basify: Wash with sat.

. The Diester stays in organic; Monoester and Acid go to aqueous. -

Acidify: Separate aqueous layer, acidify carefully to pH 4. Extract with DCM. This selectively pulls the Monoester (pKa ~4.5) while leaving most unreacted Adipic Acid (pKa ~4.4, but much more polar) in the aqueous phase.

-

-

Purification: Silica Gel Chromatography (Hexane:EtOAc gradient).

Method B: The Enzymatic Revolution (Green Chemistry)

In the 2000s, the field shifted toward biocatalysis. Candida antarctica Lipase B (CAL-B) (often immobilized as Novozym 435) revolutionized this synthesis by offering high selectivity.

Mechanism: Lipases in non-polar solvents (e.g., hexane, toluene) perform esterification rather than hydrolysis. The enzyme's active site sterically disfavors the entry of the bulky mono-ester for a second attack, thus preventing diester formation.

Protocol 2: Lipase-Catalyzed Desymmetrization

-

Reagents: Adipic Acid (1.0 eq), Benzyl Alcohol (1.0 eq), Novozym 435 (10% w/w relative to substrate).

-

Solvent: Hexane or Toluene (Anhydrous). Note: Hydrophobicity of solvent is key to enzyme activity.

-

Reaction: Stir at

– -

Yield: Can achieve >90% selectivity for the mono-ester.

-

Workup: Filter off enzyme (reusable). Evaporate solvent.

Visualizing the Synthetic Logic